molecular formula C14H10ClN3O2 B3371258 3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 656801-73-9

3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3371258
CAS No.: 656801-73-9
M. Wt: 287.7 g/mol
InChI Key: TWCWNEXJUHEAFL-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a bicyclic heterocyclic compound featuring a pyrido[3,2-d]pyrimidine-2,4-dione core substituted with a 4-chlorobenzyl group at position 2. The pyrido[3,2-d]pyrimidine scaffold is structurally related to uracil and is known for its diverse biological activities, including herbicidal, antiviral, and enzyme-inhibitory properties . The 4-chlorobenzyl substituent introduces electron-withdrawing effects and steric bulk, which may enhance binding affinity to biological targets such as protoporphyrinogen oxidase (PPO) in plants or kinases in mammalian systems .

The chlorine atom at the para position of the benzyl group likely improves metabolic stability and lipophilicity compared to non-halogenated derivatives.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1H-pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c15-10-5-3-9(4-6-10)8-18-13(19)12-11(17-14(18)20)2-1-7-16-12/h1-7H,8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCWNEXJUHEAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465551
Record name F2135-0165
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656801-73-9
Record name F2135-0165
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the condensation of 4-chlorobenzylamine with a pyrimidine derivative under reflux conditions. The reaction is often carried out in the presence of a base such as sodium methoxide in butanol, which facilitates the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of CDKs by binding to their active sites, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, with a focus on substitutions at position 3 of the pyrido[3,2-d]pyrimidine-2,4-dione core:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Findings Reference
3-(4-Chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4-dione 4-Chlorobenzyl at position 3 C₁₄H₁₀ClN₃O₂ 299.70 Not reported Hypothesized PPO inhibition due to aromatic π-π stacking and halogen interactions . -
3-(4-Methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4-dione 4-Methoxybenzyl at position 3 C₁₅H₁₃N₃O₃ 283.28 328–330 Electron-donating methoxy group reduces herbicidal activity compared to chloro derivatives.
3-(3-Chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione 3-Chlorobenzyl, 5-methoxy, 1-methyl C₁₆H₁₄ClN₃O₃ 347.76 Not reported Substitution at position 3 and 5 enhances selectivity for kinase inhibition .
1,3-Dimethylpyrido[3,2-d]pyrimidine-2,4-dione 1,3-Dimethyl C₉H₉N₃O₂ 191.19 246 Lacks aromatic substituents; minimal bioactivity but used as a synthetic intermediate .
7-Chloropyrido[2,3-d]pyrimidine-2,4-dione 7-Chloro on pyrido ring C₇H₄ClN₃O₂ 213.58 Not reported Chlorine on pyrido ring disrupts π-π stacking with FAD in PPO, reducing herbicidal potency.

Key Comparisons:

In contrast, the 4-methoxybenzyl analog () has electron-donating properties, which reduce bioactivity in herbicidal assays .

Structural Geometry :

  • Crystal structures of related compounds (e.g., 1-(2,6-diethylphenyl)-3-methylpyrido[2,3-d]pyrimidine-2,4-dione) reveal that the benzene ring is nearly perpendicular (dihedral angle = 88.2°) to the pyrido[3,2-d]pyrimidine core, facilitating edge-to-face π-π stacking interactions critical for PPO inhibition . The 4-chlorobenzyl group in the target compound likely adopts a similar orientation.

Frontier Molecular Orbital (FMO) Analysis :

  • Derivatives with fluorinated aryl groups (e.g., 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4-dione) exhibit lower HOMO-LUMO gaps (ΔE = ~3.9–4.1 eV), correlating with enhanced electron-transfer capacity and herbicidal activity . The 4-chlorobenzyl group in the target compound may achieve comparable ΔE values.

Biological Activity :

  • Molecular docking studies () show that pyrido[2,3-d]pyrimidine derivatives with halogenated aryl groups form π-π interactions with flavin adenine dinucleotide (FAD) in PPO and hydrogen bonds with Arg98 and Thr176 residues. The 4-chlorobenzyl group’s chlorine atom may participate in halogen bonding, further stabilizing enzyme-inhibitor complexes .

Biological Activity

3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological mechanisms, and activity against various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C22_{22}H18_{18}ClN3_3O2_2
  • Molecular Weight : 391.8 g/mol
  • CAS Number : 923257-23-2

The compound consists of a pyrido[3,2-d]pyrimidine core with a 4-chlorobenzyl substituent. Its structure is critical for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions such as cyclocondensation of substituted 6-amino-pyrimidines with appropriate aldehydes or ketones under acidic or basic conditions. Techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure of the synthesized compound .

The primary biological activity of this compound is linked to its inhibition of Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to significant cytotoxic effects on cancer cells by preventing their progression from the G1 phase to the S phase of the cell cycle .

Antitumor Activity

Research indicates that this compound exhibits potent antitumor activity across various cancer cell lines. For example:

  • In vitro studies show that the compound significantly inhibits the proliferation of MDA-MB-231 breast cancer cells by reducing eEF-2K activity .
  • The IC50_{50} value for this compound has been reported to be around 420 nM against eEF-2K .

Antimicrobial Properties

In addition to its antitumor effects, this compound also demonstrates antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and may serve as a lead compound for developing new antimicrobial agents .

Case Studies

Several studies have highlighted the efficacy of pyrido[3,2-d]pyrimidine derivatives in preclinical models:

  • Study on Breast Cancer Cells :
    • Objective : Evaluate the inhibitory effects on eEF-2K.
    • Findings : Compound significantly reduced eEF-2K activity in MDA-MB-231 cells (IC50_{50} = 420 nM), suggesting potential for therapeutic use .
  • Antimicrobial Evaluation :
    • Objective : Assess antimicrobial properties against pathogenic bacteria.
    • Findings : Demonstrated effective inhibition against multiple bacterial strains, indicating broad-spectrum antimicrobial potential .

Data Summary Table

Biological Activity Target IC50 Value (nM) Effect
Inhibition of eEF-2KMDA-MB-231 Cells420Reduced cell proliferation
Antimicrobial ActivityVarious Bacterial StrainsN/AInhibition of bacterial growth

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted pyrimidine precursors with chlorobenzyl derivatives. Key steps include:

  • Alkylation : Introducing the 4-chlorobenzyl group via nucleophilic substitution under reflux in polar solvents (e.g., acetonitrile or ethanol) .
  • Cyclization : Acid- or base-catalyzed cyclization to form the pyrido-pyrimidine core. Temperature control (60–100°C) and pH adjustments (e.g., NaOH) are critical for yield optimization .
  • Purification : Column chromatography or recrystallization to isolate the product. Reaction progress is monitored via thin-layer chromatography (TLC) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and electronic environments. For example, aromatic protons appear at δ 6.15–8.30 ppm, while carbonyl carbons resonate near δ 178–180 ppm .
  • X-ray Crystallography : Reveals planar pyrido-pyrimidine cores with dihedral angles (e.g., 88.2°) between aromatic rings, influencing intermolecular interactions like π-π stacking (centroid distances: 3.065–3.102 Å) and hydrogen bonding (C–H⋯O/N) .
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 350–400 range) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of pyrido[3,2-d]pyrimidine derivatives?

  • Methodological Answer : Contradictions often arise from substituent variations (e.g., halogen placement) or assay conditions. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically alter substituents (e.g., replacing 4-chlorobenzyl with fluorophenyl groups) and compare bioactivity via in vitro assays (e.g., enzyme inhibition) .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions (e.g., binding affinity KdK_d) and validate mechanisms .
  • Meta-Analysis : Cross-reference crystallographic data (e.g., dihedral angles) with pharmacological results to identify structural determinants of activity .

Q. What experimental approaches optimize the compound’s solubility and stability for pharmacological studies?

  • Methodological Answer :

  • Co-Crystallization : Introduce co-formers (e.g., cyclodextrins) to enhance aqueous solubility via hydrogen bonding .
  • pH-Dependent Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH) in buffers (pH 1–10) to identify stable formulations .
  • Lipophilicity Adjustments : Modify substituents (e.g., methoxy groups) to balance logP values, improving membrane permeability without compromising stability .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. Key parameters include binding energy (ΔG) and interaction fingerprints (e.g., hydrogen bonds with catalytic residues) .
  • MD Simulations : Analyze conformational stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) to assess target compatibility .
  • QSAR Models : Train algorithms on datasets of pyrido-pyrimidine derivatives to predict bioactivity based on descriptors like polar surface area or H-bond donors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

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